3-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzenesulfonamide
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Overview
Description
3-chloro-N~1~-(1-ethyl-1H-pyrazol-4-yl)-2-methyl-1-benzenesulfonamide is a complex organic compound characterized by the presence of a chloro group, a pyrazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N~1~-(1-ethyl-1H-pyrazol-4-yl)-2-methyl-1-benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the appropriate sulfonyl chloride with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methyl group.
Reduction: Reduction reactions may target the chloro group or the sulfonamide moiety.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or dechlorinated products.
Substitution: Formation of substituted sulfonamides or pyrazoles.
Scientific Research Applications
3-chloro-N~1~-(1-ethyl-1H-pyrazol-4-yl)-2-methyl-1-benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N~1~-(1-ethyl-1H-pyrazol-4-yl)-2-methyl-1-benzenesulfonamide involves its interaction with specific molecular targets. The chloro group and the sulfonamide moiety are key functional groups that interact with enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(1-ethyl-1H-pyrazol-4-yl)propanamide: Shares the pyrazole ring and chloro group but differs in the sulfonamide moiety.
N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzenesulfonamide: Lacks the chloro group but has a similar sulfonamide structure.
Uniqueness
3-chloro-N~1~-(1-ethyl-1H-pyrazol-4-yl)-2-methyl-1-benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14ClN3O2S |
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Molecular Weight |
299.78 g/mol |
IUPAC Name |
3-chloro-N-(1-ethylpyrazol-4-yl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H14ClN3O2S/c1-3-16-8-10(7-14-16)15-19(17,18)12-6-4-5-11(13)9(12)2/h4-8,15H,3H2,1-2H3 |
InChI Key |
JGHJBIGXUYFFIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
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